molecular formula C17H13N3S B5706190 2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5706190
M. Wt: 291.4 g/mol
InChI Key: XHCPHGYNIRTWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that belongs to the pyrazolopyrimidine family. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, anti-inflammatory, and antimicrobial activities. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also exhibited anti-inflammatory activity by reducing the production of inflammatory cytokines. Furthermore, it has shown potent antimicrobial activity against a range of microorganisms.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes or proteins that play a crucial role in the pathogenesis of various diseases. For example, the compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines.
Biochemical and physiological effects:
2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. It has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Furthermore, it has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is its potent activity against various diseases. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the research on 2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine. One direction is to study its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with specific enzymes or proteins. Furthermore, the development of more efficient synthesis methods for this compound may facilitate its use in research.

Synthesis Methods

The synthesis method of 2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 2-thiophenecarboxaldehyde, 3-phenyl-5-amino-1-methylpyrazole, and ethyl acetoacetate in the presence of acetic acid and piperidine. The reaction occurs under reflux conditions and yields the desired product in good yield.

properties

IUPAC Name

2-methyl-3-phenyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c1-12-16(13-6-3-2-4-7-13)17-18-10-9-14(20(17)19-12)15-8-5-11-21-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCPHGYNIRTWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenyl-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine

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